molecular formula C9H13N3O2 B185722 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 115931-38-9

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B185722
CAS No.: 115931-38-9
M. Wt: 195.22 g/mol
InChI Key: CYLIWINGVGTQNP-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with formamide to construct the fused pyrimidine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are tailored to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce different stereoisomers of the compound .

Mechanism of Action

The mechanism by which ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s structure and functional groups. The pathways involved often relate to the inhibition or activation of these targets, leading to the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the potential for forming multiple stereoisomers. This structural diversity allows for fine-tuning of its biological activities and makes it a versatile scaffold in medicinal chemistry .

Biological Activity

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C10_{10}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 224.23 g/mol
  • CAS Number : 126352-69-0

The compound features a tetrahydropyrazolo ring fused with a pyrimidine structure, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives of this compound demonstrated significant inhibition of tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Apoptosis induction
HeLa (Cervical)12.8Cell cycle arrest
A549 (Lung)18.5ROS generation

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicated that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory activity. Research has shown that it can inhibit the production of pro-inflammatory cytokines in vitro and reduce inflammation in animal models.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be attributed to specific structural features:

  • Substituents on the Pyrazolo Ring : Modifications at the C-5 position enhance anticancer activity.
  • Carboxylate Group : The presence of the carboxylate moiety is crucial for interaction with biological targets.

Case Studies

  • Anticancer Activity in Breast Cancer Models : A study investigated the effects of this compound on MCF-7 cells. The results demonstrated significant cytotoxicity and a synergistic effect when combined with doxorubicin.
  • Antimicrobial Efficacy Against Resistant Strains : Another study assessed the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it could serve as a potential lead compound for developing new antibiotics.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-14-9(13)7-6-11-12-5-3-4-10-8(7)12/h6,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJDIVJNINOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90561059
Record name Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115931-38-9
Record name Ethyl 1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90561059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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